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molecular formula C11H12O4 B8406349 4-(2-Methoxy-ethoxy)-benzofuran-3-one

4-(2-Methoxy-ethoxy)-benzofuran-3-one

Cat. No. B8406349
M. Wt: 208.21 g/mol
InChI Key: DFKBSGITZGYABG-UHFFFAOYSA-N
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Patent
US08183380B2

Procedure details

A mixture of 4-hydroxy-benzofuran-3-one (CAS no: 19278-81-0) (4.9 g, 9 mmol), potassium carbonate (1.66 g, 12 mmol) and 2-bromoethyl methylether (1.13 mL, 12 mmol) in N,N-dimethylformamide (20 mL) was stirred at 80° C. for 1.5 h. Cooled to 23° C., poured into 1 N HCl, extracted four times with ethyl acetate, dried combined organic layer over Na2SO4. Removal of the solvent in vacuum left a yellow residue which was purified by silica gel column chromatography with heptane/ethyl acetate to give the title compound as a white solid (1.3 g, 63%); MS: m/e=177.2 (M−OMe+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
1.13 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]2[C:8](=[O:11])[CH2:9][O:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:19][CH2:20][O:21][CH3:22].Cl>CN(C)C=O>[CH3:22][O:21][CH2:20][CH2:19][O:1][C:2]1[C:7]2[C:8](=[O:11])[CH2:9][O:10][C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=CC2=C1C(CO2)=O
Name
Quantity
1.66 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.13 mL
Type
reactant
Smiles
BrCCOC
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooled to 23° C.
EXTRACTION
Type
EXTRACTION
Details
extracted four times with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuum
WAIT
Type
WAIT
Details
left a yellow residue which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography with heptane/ethyl acetate

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COCCOC1=CC=CC2=C1C(CO2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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